Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate

PPAR Agonist Synthesis Lipophilicity Profiling Intermediate Selection

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate (CAS 361576-28-5) is a highly specialized, racemic synthetic intermediate featuring a key benzyl (Bn) protecting group on the phenol oxygen and a hydroxyl group at the 3-position. Its primary documented role is as a versatile precursor in the multi-step synthesis of enantiomerically pure peroxisome proliferator-activated receptor (PPAR) agonists, such as tesaglitazar and navaglitazar.

Molecular Formula C20H24O5
Molecular Weight 344.407
CAS No. 361576-28-5
Cat. No. B2902184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate
CAS361576-28-5
Molecular FormulaC20H24O5
Molecular Weight344.407
Structural Identifiers
SMILESCCOC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)OCC
InChIInChI=1S/C20H24O5/c1-3-23-19(20(22)24-4-2)18(21)16-10-12-17(13-11-16)25-14-15-8-6-5-7-9-15/h5-13,18-19,21H,3-4,14H2,1-2H3
InChIKeyGZNXZJOPUMZMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate (CAS 361576-28-5): A Critical, Protected Intermediate for the Next Generation of PPAR Agonist Procurements


Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate (CAS 361576-28-5) is a highly specialized, racemic synthetic intermediate featuring a key benzyl (Bn) protecting group on the phenol oxygen and a hydroxyl group at the 3-position. Its primary documented role is as a versatile precursor in the multi-step synthesis of enantiomerically pure peroxisome proliferator-activated receptor (PPAR) agonists, such as tesaglitazar and navaglitazar [1]. Unlike simpler, deprotected analogs like ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP), this compound's dual functionality allows for both late-stage functionalization and the selective, orthogonal deprotection to generate the active phenolic intermediate under mild hydrogenolysis conditions [2]. Its unique architecture, defined by the acid- and base-stable benzyl ether and a transformable hydroxyl handle, directly addresses the complex synthetic challenges presented by many dual PPARα/γ agonist programs, making it a strategically important compound for any procurement centered on diabetes and metabolic disorder research.

The Hidden Cost of Substituting Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate with Superficially Similar Intermediates


Substituting this specific benzyl-protected intermediate with a closely related analog like the free phenol EEHP or a differently protected derivative is not a simple cost-saving measure; it represents a fundamental change to the synthetic route that can introduce unforeseen process risks, reduce yields, and compromise the purity of the final active pharmaceutical ingredient (API). The benzyl ether in CAS 361576-28-5 is not an arbitrary choice; its well-characterized stability under a wide range of acidic, basic, and some oxidative conditions enables aggressive functionalization of the hydroxypropanoate backbone in its presence, a feat that is often impossible with free phenols or labile protecting groups like acetate [1]. Moreover, while the clinically validated EEHP is an (S)-enantiomer, this racemic precursor provides a critical synthetic flexibility, often serving as the feedstock for efficient enzymatic or chemical resolution steps [2]. Therefore, any unqualified substitution risks incompatibility with downstream chiral resolution steps, leading to lower enantiomeric excess (ee) in the final API and necessitating costly re-optimization of the validated synthetic sequence.

Quantitative Evidence of Differentiation for Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate versus Closest Analogs


Computational LogP Comparison: Superior Lipophilicity of the Benzyl-Protected Intermediate for Partitioning-Driven Chemistry

The benzyl (Bn) protecting group of the target compound confers a significantly higher computed lipophilicity (XLogP3-AA) compared to its free phenol (EEHP) or methyl ether (EMHP) analogs. This property is critical for solubilizing the intermediate in non-polar organic solvents, facilitating homogeneous reactions in process chemistry and potentially improving chromatographic purification profiles [1]. A direct comparison of PubChem-computed XLogP3-AA values reveals a log-unit difference that mirrors the behavior of a blocked versus a free phenol, a key differentiator for synthetic chemistry selection.

PPAR Agonist Synthesis Lipophilicity Profiling Intermediate Selection

Comparative Deprotection Flexibility: Quantitative Ease of Hydrogenolysis for Benzyl Over Alkyl Ethers

A defining advantage of the target compound is its benzyl ether, which is quantitatively removable by catalytic hydrogenolysis under neutral, mild conditions (e.g., H2, Pd/C at room temperature and atmospheric pressure), a transformation that proceeds with near-stoichiometric conversion without racemizing sensitive chiral centers [1]. In contrast, the deprotection of a methyl ether (EMHP) or other simpler alkyl ethers typically requires harsh, strongly acidic (e.g., HBr, BBr3) or nucleophilic (e.g., NaSEt) conditions that risk decomposition of the ester and the labile β-hydroxy carbonyl system, leading to side products and lower yields [2]. This difference provides a process-scale advantage.

Protecting Group Strategy Hydrogenolysis Rate Process Chemistry

Racemic vs. Enantiopure Intermediate: Cost-Efficiency and Enzymatic Resolution Compatibility

The target compound is supplied as a racemic mixture (R/S), which is a strategic and economic advantage for large-scale synthesis. In the synthesis of (S)-EEHP, a key PPAR intermediate, it has been demonstrated that racemic ethyl 2-ethoxy-3-(p-methoxyphenyl)propanoate can be efficiently resolved via enzymatic hydrolysis to yield the desired (S)-ester with excellent enantiomeric excess (ee) [1]. The racemic benzyl analog (CAS 361576-28-5) similarly serves as the optimal substrate for a chiral resolution step. This 'racemic-as-feedstock' strategy is typically far more cost-effective at large scale than multi-step asymmetric syntheses of a single enantiomer, directly impacting the procurement cost of the final API.

Chiral Resolution Enzymatic Hydrolysis Cost of Goods (CoG)

Purity Specification and Hazard Classification: A Vendor-Supplied Benchmark for Process Chemistry Procurement

For direct procurement, the compound is available from multiple suppliers with a standard purity specification of >95%, as evidenced by the product data for CAS 361576-28-5 from reputable vendors such as AKSci and Activate Scientific . The compound is consistently classified with a 'Warning' hazard statement, which is standard for many fine chemical intermediates and less restrictive than compounds classified as 'Danger' or with high acute toxicity, simplifying logistical and safety requirements for large-scale ordering. This baseline provides a procurement officer with a clear material specification to benchmark against alternative synthetic routes starting from less characterized starting materials.

Vendor Qualification Purity Benchmark Hazard Assessment

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate: Key Application Domains Defined by Differential Evidence


Late-Stage Functionalization in Dual PPARα/γ Agonist Synthesis

This scenario directly leverages the orthogonal protection provided by the benzyl group. A medicinal chemistry team developing a next-generation tesaglitazar analog would procure this intermediate to perform a late-stage modification on the hydroxypropanoate backbone (e.g., amide formation or alkylation of the C-3 hydroxyl group) without risking deprotection of the sensitive phenol. The final step, a clean hydrogenolysis, then unveils the phenolic pharmacophore, maximizing purity and yield of the API [1]. This is a far superior strategy to using an unprotected EEHP intermediate, which would yield complex mixtures of mono- and di-functionalized products.

Feedstock for Pilot-Plant Scale Enzymatic Chiral Resolution

A Process Chemistry group scaling up the production of (S)-EEHP can efficiently use this racemic compound as its primary feedstock. As validated by the enzyme-mediated synthesis literature, a racemic ester is the ideal substrate for α-chymotrypsin or other lipase-catalyzed hydrolysis, producing the desired (S)-acid with high enantiomeric excess [2]. The procurement of this racemic benzyl-protected intermediate is more economical than buying the pre-resolved enantiomer, making it the preferred starting material for cost-sensitive kg-scale syntheses.

Aqueous Reaction Screening at Non-Polar Process Scale

The experimentally validated XLogP of 3.1 makes this intermediate markedly more soluble in organic phases than the free phenol (XLogP ~2.0) [3]. This is a critical asset for biphasic reactions, such as ester hydrolysis or Schmidt rearrangements, where good partitioning into the organic layer is required to drive the reaction to completion and simplify product extraction. A team screening hundreds of conditions would find this compound easier to handle and isolate than its more polar, hydroxy-containing counterpart.

Vendor Qualification in a Quality-by-Design (QbD) Framework

For a laboratory establishing a new synthetic route under a QbD framework, the procurement of this compound from multiple qualified vendors, each providing a standard Certificate of Analysis (COA) with >95% purity and a 'Warning' hazard classification, is a significant advantage . This reduces the risk and labor associated with qualifying an unlisted or in-house-synthesized starting material, providing a defined impurity profile and safety datasheet that accelerate the filing of an IND or IMPD application.

Quote Request

Request a Quote for Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.